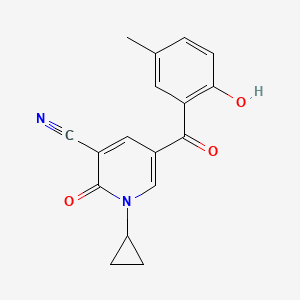![molecular formula C15H17N3O2 B2379314 N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide CAS No. 1385394-67-1](/img/structure/B2379314.png)
N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-(Pyridin-2-yl)amides, which include “N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide”, were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(Pyridin-2-yl)amides was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Wissenschaftliche Forschungsanwendungen
Learning and Memory Facilitation
Research has shown that compounds related to N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide exhibit significant effects on learning and memory facilitation in mice. This was demonstrated using water maze tests, suggesting potential applications in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2012).
Anticancer Activity
Modifications of similar compounds, particularly by replacing the acetamide group with an alkylurea moiety, have shown notable anticancer effects. These derivatives exhibited potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity. This points to potential applications in cancer therapy (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
Studies have also revealed that derivatives of N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide possess good antimicrobial activity. This includes high activity against several microbial strains, indicating its potential use in developing new antimicrobial agents (Asmaa M. Fahim & Eman H. I. Ismael, 2019).
Antiallergic Agents
Certain derivatives have been studied for their potential as antiallergic agents. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides showed significant potency in antiallergic activity, outperforming established drugs in certain assays. This highlights their potential application in treating allergic reactions (Cecilia Menciu et al., 1999).
Memory Enhancement
Another study focused on synthesizing 4-substituted piperazin-1-yl derivatives related to N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide, which showed promising results in enhancing memory in mice. This suggests possible therapeutic applications in memory impairment conditions (Li Ming-zhu, 2008).
Structural and Quantum Studies
The crystal structure and quantum calculations of N-phenyl-N-(pyridin-4-yl)acetamide, a closely related compound, have been studied, providing insights into the molecular structure and properties of such compounds. This information is crucial for the design of new drugs and materials (S. Umezono & T. Okuno, 2015).
Wirkmechanismus
Target of Action
The primary targets of CHEMBL4555911 are currently unknown. The ChEMBL database, a comprehensive resource for drug-like molecules, contains bioactivity data points for numerous compounds, including compound interaction data against various protein targets . .
Mode of Action
The exact mode of action of CHEMBL4555911 remains to be elucidated. Generally, drug-target interactions (DTIs) involve the recognition of the interaction between drugs and protein targets that may result in changes in cellular processes . Computational methods have been developed to predict potential interactions , but without specific experimental data, the interaction of CHEMBL4555911 with its targets cannot be accurately described.
Biochemical Pathways
Without specific target information, it’s challenging to summarize the biochemical pathways affected by CHEMBL4555911. Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways .
Result of Action
Generally, the effects of a compound at the molecular and cellular level depend on its interaction with its targets and the subsequent biochemical reactions . Without specific target and interaction information, it’s challenging to describe the precise molecular and cellular effects of CHEMBL4555911.
Eigenschaften
IUPAC Name |
N-[3-[2-(pyridin-2-ylamino)ethoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(19)18-13-5-4-6-14(11-13)20-10-9-17-15-7-2-3-8-16-15/h2-8,11H,9-10H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJQCAMLFOWZIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCCNC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385394-67-1 |
Source


|
| Record name | N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2,2-diethoxyethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2379234.png)
![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)
![6-chloro-N-{2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B2379238.png)
![2-{[2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2379239.png)
![tert-butyl 3-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2379240.png)






![2-{[(4-Bromophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2379254.png)
